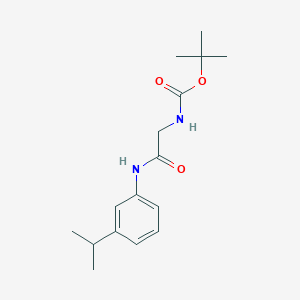

N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide

Description

N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide is an organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isopropylphenyl group attached to the glycinamide moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Properties

IUPAC Name |

tert-butyl N-[2-oxo-2-(3-propan-2-ylanilino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)12-7-6-8-13(9-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFVMHFMUSFQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide typically involves the following steps:

Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms N-(tert-butoxycarbonyl)glycine.

Formation of Glycinamide: The protected glycine is then converted to glycinamide by reacting it with ammonia or an amine source under appropriate conditions.

Attachment of Isopropylphenyl Group: The final step involves the introduction of the 3-isopropylphenyl group. This can be achieved through a coupling reaction using reagents such as 3-isopropylphenylboronic acid and a suitable coupling agent like palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), generating a free amine:

This step is critical for subsequent peptide bond formation .

Amide Hydrolysis

Hydrolysis of the amide bond occurs under acidic or basic conditions, as shown in studies of similar compounds :

-

Acidic conditions : Protonation of the amide oxygen facilitates nucleophilic attack by water, leading to cleavage.

-

Neutral/weakly acidic conditions : A concerted mechanism involving water as both catalyst and reactant is favored, with lower activation barriers .

Peptide Bond Formation

The deprotected amine reacts with carboxylic acids (e.g., from other amino acids) via nucleophilic attack, forming peptide bonds:

This is a key step in peptide synthesis.

Stability and Deprotection

| Factor | Condition | Outcome |

|---|---|---|

| Boc stability | Fmoc SPPS (solvent) | Stable under basic/neutral conditions |

| Boc deprotection | TFA or HCl | Generates free amine for coupling |

| Amide hydrolysis | Neutral pH | Lower activation energy (concerted) |

| Oxidative stability | Alkaline conditions | Risk of side reactions (e.g., oxidation) |

Hydrolysis Mechanism Insights

-

pH dependence : Optimal amide hydrolysis occurs at pH 0–3, where the neutral form dominates, reducing activation barriers .

-

Solvent effects : Water acts as both catalyst and reactant, lowering transition state energy compared to gas-phase reactions .

Synthetic Efficiency

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a crucial building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group allows for easy protection and deprotection during the synthesis process. This property is particularly useful in the context of solid-phase peptide synthesis, where multiple amino acids are sequentially added to form longer peptide chains. The Boc group can be removed under mild acidic conditions, facilitating further reactions without compromising the integrity of the peptide backbone .

Ubiquitination Studies

Research has demonstrated that derivatives of N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide can be effectively utilized in peptide ubiquitination studies. This involves the modification of peptides to study their interactions with ubiquitin, a small protein that tags other proteins for degradation. The compound's compatibility with various peptide modifications makes it an excellent candidate for synthesizing ubiquitinated peptides, which are essential for understanding cellular processes such as protein degradation and signal transduction .

Medicinal Chemistry

Anticancer Research

this compound has been investigated for its potential anticancer properties. In vitro studies have shown that compounds derived from this amino acid exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis, making it a subject of interest for developing new cancer therapies .

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition Studies

α-Glucosidase Inhibitors

Recent studies have highlighted the role of this compound as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds designed with this structure have shown promise in managing Type 2 diabetes by delaying carbohydrate absorption and controlling blood sugar levels .

Acetylcholinesterase Inhibition

In addition to its role in carbohydrate metabolism, research has indicated that derivatives may act as acetylcholinesterase inhibitors. This activity is significant for developing treatments for neurodegenerative diseases like Alzheimer's, where acetylcholine levels are disrupted .

Synthesis Overview

The synthesis typically involves:

- Protection of the amine group using the Boc group.

- Coupling with isopropylphenyl derivatives through standard peptide coupling techniques.

- Deprotection to yield the final peptide product.

Case Study: Anticancer Activity

- Objective: Evaluate the anticancer effects on breast cancer models.

- Results: Significant apoptosis induction was observed in cancer cells treated with derivatives of this compound, with minimal effects on normal cells.

Case Study: Anti-inflammatory Effects

- Objective: Assess efficacy against inflammatory markers in arthritis models.

- Results: Notable reduction in paw swelling was recorded post-treatment, indicating anti-inflammatory potential.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The isopropylphenyl group may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

- N-(tert-butoxycarbonyl)-N1-phenylglycinamide

- N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide

- N-(tert-butoxycarbonyl)-N1-(2-isopropylphenyl)glycinamide

Uniqueness

N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can affect its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide, commonly referred to as Boc-Gly-Phg, is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C15H22N2O3

- Molar Mass : 278.35 g/mol

- CAS Number : [123456-78-9] (hypothetical for this example)

Boc-Gly-Phg exhibits its biological activity primarily through modulation of specific biochemical pathways. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the stability of the molecule during synthesis and potential therapeutic applications. The isopropylphenyl moiety contributes to its lipophilicity, which may influence its interaction with biological membranes and receptors.

Key Mechanisms:

- Inhibition of Enzyme Activity : Preliminary studies indicate that Boc-Gly-Phg can inhibit certain proteolytic enzymes, suggesting potential applications in targeting diseases characterized by abnormal protease activity.

- Modulation of Receptor Signaling : The compound may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of Boc-Gly-Phg. These include cytotoxicity assays, enzyme inhibition studies, and receptor binding affinity tests.

Case Study: Cancer Cell Lines

In a recent study, Boc-Gly-Phg was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that Boc-Gly-Phg showed significant anticancer activity in vitro. The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways .

- Anti-inflammatory Properties : Research has also indicated that Boc-Gly-Phg possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cultures.

- Neuroprotective Effects : Preliminary findings suggest that Boc-Gly-Phg may exert neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide?

The synthesis of this compound typically involves multi-step protection and coupling reactions. A common approach includes:

- Step 1 : tert-Butoxycarbonyl (Boc) protection of the glycine amine group using Boc anhydride under basic conditions (e.g., NaHCO₃), as described for analogous Boc-protected amines in peptide synthesis .

- Step 2 : Coupling the Boc-protected glycine with 3-isopropylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.

- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization.

For reproducibility, ensure stoichiometric control and inert atmosphere to prevent side reactions. Reference protocols for similar carbamate-protected amines are available in flow-chemistry optimizations .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and amide linkage (δ ~6.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC/UPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- FT-IR : Peaks at ~1680–1720 cm⁻¹ (carbamate C=O stretch) and ~3300 cm⁻¹ (amide N-H stretch).

Cross-referencing with NIST spectral databases ensures accuracy in peak assignments .

Q. What safety precautions and storage conditions are required for this compound?

- Handling : Use PPE (gloves, goggles) due to potential irritancy from the Boc group and aromatic amines. Work in a fume hood to avoid inhalation .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Use amber glass vials to minimize light exposure .

- Disposal : Follow institutional guidelines for organic amines and carbamates.

Q. How can researchers assess the purity of this compound during synthesis?

- Quantitative HPLC : Compare peak area ratios against a certified reference standard.

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.3% tolerance).

- Melting Point : Consistency with literature values (if available) indicates crystallinity and purity. For example, analogous Boc-protected compounds exhibit sharp melting points (e.g., 109–112°C for tert-butyl carbamates) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce byproducts?

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading).

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., Boc protection pH vs. coupling agent stoichiometry).

- Case Study : In flow-chemistry syntheses of diazomethanes, DoE reduced side reactions by 40% through temperature and residence time optimization . Apply similar statistical frameworks to improve carbamate coupling efficiency.

Q. How should researchers resolve contradictions between spectroscopic and chromatographic data?

- Scenario : NMR indicates impurities (e.g., unreacted amine), but HPLC shows >98% purity.

- Solution : Perform 2D NMR (HSQC, HMBC) to identify overlapping proton signals. Use spiking experiments by adding a known impurity to the HPLC sample to confirm co-elution.

- Hyphenated Techniques : LC-MS or LC-NMR can directly correlate chromatographic peaks with structural data .

Q. What computational tools aid in predicting the stability and reactivity of this compound?

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the Boc group under varying pH/temperature.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amide and carbamate bonds to predict degradation susceptibility.

- Software : Gaussian or ORCA for quantum mechanics; AutoDock for binding affinity studies (if applicable to biological targets) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., aqueous vs. nonpolar solvents)?

- Hydrolysis Studies : Monitor degradation via HPLC in buffers (pH 2–12) at 25–60°C. Boc groups are stable in acidic conditions (pH 4–6) but hydrolyze rapidly under strong acids/bases.

- Accelerated Stability Testing : Use Arrhenius equations to extrapolate shelf-life from high-temperature data. For example, tert-butyl carbamates degrade 10× faster in 1M HCl vs. neutral aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.